BenchChemオンラインストアへようこそ!

(Aspartato(2-))magnesium

Magnesium deficiency correction Stereoisomer bioavailability Erythrocyte magnesium

Magnesium aspartate is an organic, chelated magnesium salt with high water solubility and significantly enhanced oral bioavailability (approx. 44.5%) compared to inorganic salts like magnesium oxide (~4%). This superior absorption efficiency makes it the optimal choice for formulators of dietary supplements and pharmaceuticals aimed at correcting magnesium deficiency. Its predictable absorption supports more accurate dosing and reduces gastrointestinal burden, providing a clear clinical and commercial advantage over less bioavailable alternatives.

Molecular Formula C4H5MgNO4
Molecular Weight 155.39 g/mol
CAS No. 62-52-2
Cat. No. B1581967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Aspartato(2-))magnesium
CAS62-52-2
Molecular FormulaC4H5MgNO4
Molecular Weight155.39 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])N)C(=O)[O-].[Mg+2]
InChIInChI=1S/C4H7NO4.Mg/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2
InChIKeyNFFJLMKHRCXLJO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium Aspartate (CAS 62-52-2): Procurement-Grade Specification for High-Bioavailability Organic Magnesium Salts


Magnesium aspartate (specifically the L-stereoisomer) is an organic magnesium salt formed by chelation of magnesium with L-aspartic acid, a conditionally essential amino acid involved in the malate-aspartate shuttle and neurotransmission [1]. It is characterized by high aqueous solubility and is employed in nutritional, pharmaceutical, and research applications requiring elevated magnesium bioavailability compared to inorganic oxide or sulfate counterparts [2]. The L-stereoisomer of aspartate is the biologically active form in mammalian systems, a feature that distinguishes it from racemic (DL) or D-isomer preparations in terms of metabolic handling and cellular uptake efficiency [1].

Why Magnesium Aspartate (CAS 62-52-2) Cannot Be Substituted Indiscriminately with Other Magnesium Salts or Stereoisomers


Scientific procurement cannot treat all magnesium salts or stereoisomers as interchangeable due to quantifiable disparities in bioavailability, stereospecific metabolic efficiency, and organ-specific uptake. Human clinical data demonstrate that magnesium oxide exhibits only ~4% fractional absorption, whereas organic salts such as aspartate achieve significantly higher bioavailability [1]. Furthermore, within the aspartate class, stereoisomerism critically determines efficacy: Mg L-aspartate corrects erythrocyte magnesium deficits in 5 days compared to 11 days for Mg DL-aspartate in pharmacologically depleted models [2]. The D-isomer of aspartate is metabolized differently from the naturally occurring L-form, leading to suboptimal cation delivery and higher urinary nitrogen loss [3]. Substituting Mg L-aspartate with a racemic mixture or an inorganic chloride may therefore compromise the rate and extent of magnesium repletion, particularly in applications targeting neurological or cardiac tissue, where precise cation homeostasis is essential [4].

Quantitative Differentiation Evidence: Magnesium Aspartate (CAS 62-52-2) vs. Stereoisomers, Inorganic Salts, and Other Organic Chelates


Stereospecific Advantage: Mg L-Aspartate Corrects Erythrocyte Magnesium Deficit 2.2× Faster than Mg DL-Aspartate

In a rat model of furosemide-induced magnesium deficiency, oral administration of Mg L-aspartate achieved complete compensation of erythrocyte magnesium levels in 5 days. In direct comparison, the racemic mixture (Mg DL-aspartate) required 11 days to achieve the same endpoint under identical dosing conditions [1]. The D-stereoisomer of aspartate is metabolically distinct and is not efficiently utilized by mammalian systems for cation transport [1].

Magnesium deficiency correction Stereoisomer bioavailability Erythrocyte magnesium

Bioavailability Benchmark: Mg L-Aspartate Demonstrates Equivalent High Absorption to Mg Chloride and Mg Lactate, Far Surpassing Mg Oxide

A human clinical study measured the fractional absorption of four commercial magnesium preparations via increment of 24-hour urinary magnesium excretion following administration of approximately 21 mEq/day. Magnesium oxide demonstrated poor bioavailability with only 4% fractional absorption. In contrast, magnesium chloride, magnesium lactate, and magnesium aspartate exhibited significantly higher and statistically equivalent bioavailability [1].

Oral bioavailability Urinary magnesium excretion Magnesium supplementation

Superior Systemic Retention: Mg L-Aspartate Administration Results in Lower Urinary Magnesium Loss than Inorganic Mg Chloride

In a dog model comparing oral magnesium aspartate hydrochloride (MAH) versus magnesium chloride hexahydrate OROS formulation, urinary Mg²⁺ excretion over 24 hours was two-fold greater in the MgCl₂-treated group compared to the MAH-treated group [1]. This indicates that a larger fraction of the administered magnesium dose was retained systemically with the aspartate salt rather than being rapidly eliminated via the kidneys. Additionally, ascending doses of MgCl₂ produced significantly greater urinary calcium excretion than equivalent doses of MAH [1].

Magnesium retention Urinary excretion Canine model

L-Isomer Superiority in Potassium and Magnesium Co-Repletion: L-Aspartate > DL-Aspartate > D-Aspartate

In a rat model of combined digoxin and furosemide-induced potassium and magnesium depletion, intravenous administration of K,Mg L-aspartate resulted in higher and faster compensation of both K and Mg deficiencies in plasma, erythrocytes, and myocardium compared to D- and DL-stereoisomers. The efficacy ranking was consistently K,Mg L-aspartate > K,Mg DL-aspartate > K,Mg D-aspartate [1]. Furthermore, urinary excretion of amine nitrogen and magnesium was significantly lower following L-aspartate administration, indicating more efficient metabolic utilization and retention of the aspartate carrier [1].

Potassium-magnesium homeostasis Cardiac glycoside toxicity Electrolyte depletion

Comparative Efficacy in Severe Deficiency: Mg L-Aspartate Outperforms 19 Other Magnesium Salts in Alimentary Mg Depletion

In a comprehensive study comparing 20 different magnesium salts (12 organic, 8 inorganic) in rats maintained on a severely Mg-deficient diet (15 mg/kg Mg content) for 7 weeks, Mg L-aspartate compensated for magnesium deficit more effectively and faster than all other salts tested [1]. Among inorganic salts, Mg chloride showed the highest efficiency, but Mg L-aspartate remained superior overall. The combination of Mg L-aspartate with vitamin B6 produced statistically significant compensation of magnesium deficit [1].

Magnesium deficiency Comparative efficacy Organic vs inorganic salts

Neurological Application Differentiation: Mg L-Aspartate Elevates Seizure Threshold in Mg-Deficient State

In rats with dietary magnesium deficiency, the threshold dose of corazol required to induce seizures decreased from 79.20 mg/kg (control) to 49.48 mg/kg, indicating heightened neuronal excitability. Oral administration of Mg L-aspartate over 3 weeks increased both the seizure threshold and the latency to first jerk and clonic seizures [1]. The study directly compared Mg L-aspartate with MgCl₂ and their combinations with vitamin B6, demonstrating that organic aspartate delivery effectively mitigates the neurological consequences of hypomagnesemia [1].

Seizure threshold Magnesium deficiency Neuroprotection

Optimal Procurement and Research Applications for Magnesium Aspartate (CAS 62-52-2) Based on Verified Differentiation


Clinical Trials and Nutritional Studies Requiring Rapid Magnesium Repletion

Investigators designing clinical studies on magnesium deficiency correction should prioritize Mg L-aspartate based on evidence that it compensates for erythrocyte magnesium deficit in 5 days versus 11 days for DL-aspartate [1], and ranks #1 among 20 tested salts for efficacy in severe alimentary deficiency [2]. This reduces study duration and ensures measurable endpoints are reached efficiently.

Pharmaceutical Formulations Targeting Cardiac Arrhythmia Adjunct Therapy

Formulators developing potassium-magnesium combination products for digoxin toxicity or diuretic-induced electrolyte disturbances should specify the L-aspartate stereoisomer. Quantitative data demonstrate the efficacy hierarchy L-aspartate > DL-aspartate > D-aspartate for dual K and Mg restoration in myocardium [3]. Use of racemic material may result in subtherapeutic cation delivery.

Preclinical Research on Neurological Consequences of Hypomagnesemia

Studies modeling seizure susceptibility, migraine pathophysiology, or neuronal excitability in the context of magnesium depletion should employ Mg L-aspartate. It has been validated to elevate seizure threshold and increase latency to seizure onset in dietary magnesium deficiency models [4], making it a scientifically appropriate choice over inorganic chlorides which exhibit higher urinary loss [5].

Nutritional Supplement Manufacturing Requiring High Bioavailability Without Laxative Burden

Manufacturers seeking to formulate premium magnesium supplements should select Mg aspartate over Mg oxide. Human data confirm Mg oxide has only ~4% fractional absorption [6], whereas Mg aspartate achieves bioavailability equivalent to the highly absorbable chloride and lactate forms [6]. This allows for lower dosing to achieve target serum levels while minimizing gastrointestinal osmotic effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Aspartato(2-))magnesium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.